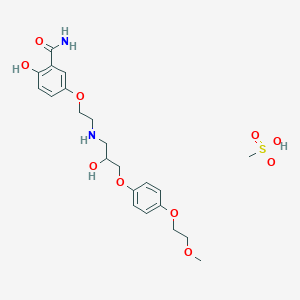
Trigevolol mesylate
Description
Properties
CAS No. |
108289-44-7 |
|---|---|
Molecular Formula |
C22H32N2O10S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid |
InChI |
InChI=1S/C21H28N2O7.CH4O3S/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26;1-5(2,3)4/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26);1H3,(H,2,3,4) |
InChI Key |
DXYKRAKKHMPKTD-RSAXXLAASA-N |
SMILES |
COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O.CS(=O)(=O)O |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 1758B; CGP-1758B; CGP1758B. |
Origin of Product |
United States |
Chemical Reactions Analysis
General Reactivity of Mesylates
Mesylates (methanesulfonate esters) are sulfonate derivatives formed by reacting alcohols with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine). The reaction proceeds via nucleophilic substitution, converting the hydroxyl group into a superior leaving group (mesylate, –OSO₂CH₃) 15.
Key Reaction Steps:
-
Formation of Mesylates :
-
Alcohols react with MsCl to form mesylates through a two-step mechanism:
-
Step 1 : Deprotonation of the alcohol by a base, forming an alkoxide.
-
Step 2 : Nucleophilic attack of the alkoxide on the electrophilic sulfur in MsCl, displacing chloride15.
-
-
Example:
-
-
Substitution Reactions :
Mesylates undergo nucleophilic substitution (SN2) with strong nucleophiles (e.g., halides, amines):Tertiary mesylates may favor SN1 or E1 mechanisms under acidic conditions .
Comparative Data: Mesylates vs. Tosylates
| Property | Mesylates (–OSO₂CH₃) | Tosylates (–OSO₂C₆H₄CH₃) |
|---|---|---|
| Leaving Group Ability | Excellent (weaker base than OH⁻) | Comparable to mesylates |
| Reactivity | Faster with tertiary alcohols | Slower with bulky substrates |
| Mechanism | SN2 predominant | SN2 predominant |
| Base Requirement | Triethylamine or pyridine | Pyridine |
Example 1: Nickel-Catalyzed Cross-Electrophile Coupling
1,3-Dimesylates undergo nickel-catalyzed coupling with Grignard reagents to form cyclopropanes (e.g., eq 1):
Key steps include in situ formation of 1,3-diiodides as intermediates .
Example 2: Mitsunobu Reaction
Mesylates enable stereochemical inversion in alcohol substitution via Mitsunobu conditions (e.g., DEAD, Ph₃P) .
Limitations and Challenges
-
Stability : Mesylates decompose under prolonged acidic or basic conditions .
-
Stereochemical Control : SN2 pathways in bulky systems may lead to undesired byproducts .
Research Gaps
No direct studies on Trigevolol mesylate were identified in the provided sources. Future investigations should focus on:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


